molecular formula C20H24N2O2S B13737348 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane

3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13737348
M. Wt: 356.5 g/mol
InChI Key: LZIAIKFDZYAHGW-UHFFFAOYSA-N
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Description

3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid [3.2.1] octane scaffold with nitrogen atoms at positions 3 and 6. The compound is substituted with a benzyl group at N3 and a tosyl (p-toluenesulfonyl) group at N7. The tosyl group enhances stability and modulates solubility, while the benzyl moiety influences lipophilicity and receptor interactions . Its molecular formula is C₃₀H₃₂N₂O₂S (derived from combining the benzyl, diazabicyclooctane, and tosyl moieties), with a molecular weight of 484.66 g/mol.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

3-benzyl-8-(4-methylphenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C20H24N2O2S/c1-16-7-11-20(12-8-16)25(23,24)22-18-9-10-19(22)15-21(14-18)13-17-5-3-2-4-6-17/h2-8,11-12,18-19H,9-10,13-15H2,1H3

InChI Key

LZIAIKFDZYAHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reaction Type Reagents and Conditions Description Yield (%)
1 Cyclization Polar aprotic solvents (e.g., DMSO or acetonitrile), 60–80°C Formation of the bicyclic diazabicyclo[3.2.1]octane scaffold from azabicyclo precursors 70–80
2 Benzylation Benzyl halide (e.g., benzyl bromide), base (e.g., K2CO3), solvent (e.g., DMF), room temperature Nucleophilic substitution to install benzyl group at N3 75–85
3 Tosylation Tosyl chloride (p-toluenesulfonyl chloride), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Selective sulfonylation of N8 nitrogen to introduce tosyl group 60–75
4 Purification Column chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) Removal of impurities and isolation of pure product >95 purity
  • Cyclization: The bicyclic core is formed by intramolecular cyclization under controlled temperatures in polar aprotic solvents, which favors stereoselectivity and scaffold rigidity.
  • Benzylation: The benzyl group is introduced via nucleophilic substitution using benzyl halides under mild basic conditions.
  • Tosylation: The tosyl group is installed using tosyl chloride in the presence of a base to avoid over-tosylation and side reactions.
  • Purification: High-purity final product is obtained through chromatographic techniques or recrystallization.

Alternative Reduction Methods for Intermediate Preparation

According to patent literature, intermediates such as 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes can be reduced using:

  • Catalytic hydrogenation (e.g., palladium catalyst under pressure).
  • Metal reductions in alcohol solvents (e.g., magnesium in methanol).
  • Borohydride reductions (e.g., lithium or sodium borohydride in methanol with optional amine additives).

These methods facilitate the transformation of nitrile or other functional groups to amines, which are crucial intermediates in the synthesis of the target compound.

Reaction Analysis and Optimization

Reaction Parameters Impacting Yield and Purity

Parameter Effect on Reaction Optimization Strategy
Solvent Choice Influences solubility and reaction rate Use DMSO or acetonitrile for cyclization; dichloromethane for tosylation
Temperature Controls reaction kinetics and selectivity Maintain 60–80°C for cyclization; 0–25°C for tosylation
Stoichiometry Prevents over-substitution or side reactions Use slight excess of tosyl chloride (1.1 eq) to ensure complete tosylation without overreaction
Reaction Time Affects completeness of reaction Monitor progress by TLC; typical times range from 1 to 24 hours depending on step
Base Selection Neutralizes acid byproducts and promotes substitution Triethylamine for tosylation; potassium carbonate for benzylation

Purification Techniques

  • Column chromatography using ethyl acetate and hexane gradients is effective for removing unreacted starting materials and side products.
  • Recrystallization from ethanol/water mixtures improves purity to >95%, confirmed by NMR and mass spectrometry.

Analytical Characterization of the Compound

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemistry 1H NMR shows benzyl aromatic protons at δ 7.2–7.4 ppm; 13C NMR confirms bicyclic carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight and formula validation Molecular ion peak [M+H]+ at m/z 427.18 consistent with C20H24N2O2S
X-ray Crystallography Stereochemical and conformational analysis Confirms bicyclic scaffold geometry and substitution pattern

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Notes
Cyclization Azabicyclo precursors, DMSO/Acetonitrile, 60–80°C 70–80 Stereoselective formation of bicyclic core
Benzylation Benzyl bromide, K2CO3, DMF, RT 75–85 N3 substitution with benzyl group
Tosylation Tosyl chloride, triethylamine, DCM, 0–25°C 60–75 N8 selective tosylation
Purification Column chromatography or recrystallization >95 purity Ensures removal of impurities

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazabicyclo scaffold.

    Substitution: The benzyl and tosyl groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazabicyclo compounds.

Scientific Research Applications

3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8)

  • Structure : Lacks the tosyl group at N8, replaced by a hydrogen atom.
  • Properties : Molecular formula C₁₃H₁₈N₂ , molecular weight 202.30 g/mol , density 1.074 g/cm³ , boiling point 309.2°C .
  • Applications : Intermediate in synthesizing antiviral agents like maraviroc analogues. The absence of the tosyl group reduces steric hindrance, making it more reactive in alkylation or acylation reactions .

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS: 1049739-70-9)

  • Structure : N8 is methylated, forming a quaternary ammonium salt.
  • Properties : Industrial-grade purity (99%), hygroscopic dihydrochloride salt. Used in opioid receptor studies due to its high affinity for µ-receptors .
  • Key Difference : Methylation at N8 enhances water solubility but reduces bioavailability compared to the lipophilic tosyl group in the target compound .

8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Benzyl at N8 and methyl at N3.
  • Synthesis : Prepared via LiAlH₄ reduction of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.
  • Properties : Hydrochloride salt melts at 263.5–272°C (dec.). The reversed substitution pattern (benzyl at N8 vs. N3) significantly alters receptor selectivity, as seen in its weaker analgesic activity compared to 3-benzyl derivatives .

3-Methyl-3,8-diazabicyclo[3.2.1]octane

  • Applications : Intermediate in synthesizing beclabuvir (HCV NS5B inhibitor). The unsubstituted N8 allows facile functionalization, contrasting with the sterically hindered tosyl group in the target compound .

Structural and Functional Analysis

Table 1. Comparative Data of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane C₃₀H₃₂N₂O₂S 484.66 N3: Benzyl; N8: Tosyl Antiviral/analgesic candidate
3-Benzyl-3,8-diazabicyclo[3.2.1]octane C₁₃H₁₈N₂ 202.30 N3: Benzyl Maraviroc intermediate
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride C₇H₁₅Cl₂N₂ 210.11 N8: Methyl µ-Opioid receptor ligand
8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane C₁₅H₂₀N₂ 228.34 N3: Methyl; N8: Benzyl Lower analgesic activity

Impact of Substituents on Bioactivity

  • Tosyl Group (N8) : Enhances metabolic stability by resisting oxidative demethylation. This is critical in antiviral agents like maraviroc, where stability prolongs half-life .
  • Benzyl vs. Methyl (N3) : Benzyl increases lipophilicity, improving blood-brain barrier penetration for analgesics. Methylated derivatives exhibit higher solubility but reduced CNS activity .

Biological Activity

3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound with a molecular formula of C20_{20}H24_{24}N2_2O2_2S and a molecular weight of approximately 356.5 g/mol. This compound is characterized by its unique structural framework, which includes a diazabicyclo[3.2.1]octane core, substituted with both benzyl and tosyl groups. The biological activity of this compound has been the subject of various studies, focusing on its potential applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves constructing the bicyclic scaffold from acyclic precursors using various organic synthesis methodologies, including oxidation and reduction reactions with reagents like potassium permanganate and lithium aluminum hydride. The synthetic routes are critical for ensuring the compound's purity and yield.

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its interaction with various biological targets:

Antibacterial Activity

One notable area of research is the compound's potential as an antibacterial agent. In a study investigating diazabicyclooctane derivatives as inhibitors of β-lactamases, it was found that compounds similar to this compound exhibited significant inhibitory effects against multidrug-resistant bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 0.125 mg/dm³ against P. aeruginosa, indicating strong antibacterial properties .

Binding Affinity Studies

Interaction studies have shown that this compound binds effectively to various biological targets, which may contribute to its pharmacological effects. The presence of both benzyl and tosyl groups enhances its binding affinity compared to similar compounds lacking these substituents.

Case Studies

Several case studies have explored the biological applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of diazabicyclooctanes could restore the effectiveness of β-lactam antibiotics against resistant strains when administered in combination therapy .
  • Inhibition of Enzymatic Activity : Research indicated that the compound acts as a potent inhibitor of β-lactamases, enzymes responsible for antibiotic resistance in certain bacterial strains.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
8-Benzyl-3,8-diazabicyclo[3.2.1]octaneSimilar diazabicyclo scaffoldLacks the tosyl group
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylateContains tert-butyl instead of tosylDifferent functional group
4-Methylbenzoyl 3,8-diazabicyclo[3.2.1]octaneBenzoyl substitutionVariation in substituent position

The presence of both benzyl and tosyl groups in this compound imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications in synthetic chemistry and biological research.

Q & A

Q. What are the critical steps in synthesizing 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including cyclization, sulfonylation, and functional group protection/deprotection. Key steps include:

  • Cyclization : Use of azabicyclo precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMSO or acetonitrile to form the bicyclic core .
  • Tosylation : Reaction with tosyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group. Excess reagents are avoided to minimize by-products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures ensures >95% purity . Optimization focuses on solvent selection, stoichiometric ratios, and reaction time to maximize yield (typically 60–75%) while minimizing side reactions like over-tosylation .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and quaternary carbons in the bicyclic framework .
  • X-ray Crystallography : Resolves stereochemistry and confirms bond angles/distances in the azabicyclo[3.2.1]octane core, critical for understanding conformational rigidity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 427.18) .

Q. What are the primary research applications of this compound in academic settings?

  • Organic Synthesis : Serves as a rigid scaffold for constructing pharmacophores (e.g., triazole derivatives) via click chemistry or nucleophilic substitution .
  • Biological Studies : Used to probe enzyme-substrate interactions, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors) due to its structural mimicry of tropane alkaloids .
  • Material Science : Investigated for stabilizing metal-organic frameworks (MOFs) via sulfonyl group coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final tosylation step?

Systematic optimization includes:

  • Solvent Screening : Test polar aprotic solvents (DMSO vs. DMF) to balance reactivity and solubility. DMSO may enhance sulfonate intermediate stability .
  • Catalyst Exploration : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent mixing in biphasic systems .
  • In-line Analytics : Employ HPLC or FTIR monitoring to detect intermediate accumulation and adjust reaction time dynamically .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., MIC values) across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and growth media) .
  • Comparative Controls : Use reference compounds (e.g., benzothiazole derivatives) in parallel assays to calibrate potency measurements .
  • Structural Validation : Confirm batch purity via 1^1H NMR and LC-MS to rule out degradation products affecting activity .

Q. What advanced techniques characterize the stereochemical integrity of the bicyclic core during derivatization?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
  • Vibrational Circular Dichroism (VCD) : Detects subtle conformational changes in the azabicyclo framework post-functionalization .
  • Dynamic NMR : Monitors ring-flipping kinetics to assess steric hindrance from substituents (e.g., benzyl vs. tosyl groups) .

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Scale-up hurdles include:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during cyclization .
  • Purification Bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • By-product Management : Implement QbD (Quality by Design) principles to identify critical process parameters (CPPs) affecting impurity profiles .

Methodological Considerations

  • Data Reproducibility : Archive raw spectral data (NMR, HRMS) in repositories like ChemSpider or PubChem for cross-validation .
  • Safety Protocols : Follow OSHA guidelines for handling sulfonating agents (e.g., tosyl chloride), including fume hood use and PPE .

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